molecular formula C6H6N8 B14662469 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine CAS No. 49847-61-2

6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine

Katalognummer: B14662469
CAS-Nummer: 49847-61-2
Molekulargewicht: 190.17 g/mol
InChI-Schlüssel: QVYFEDRKUDUAEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is part of the tetrazolo[1,5-b]pyridazine family, which is characterized by a fused ring system containing both tetrazole and pyridazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common method is the nucleophilic substitution reaction between sodium azide and a suitable precursor, such as 3,6-dichloropyridazine. This reaction is followed by azide-tetrazole isomerization to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient purification techniques, and stringent safety measures due to the potential explosiveness of azido compounds.

Analyse Chemischer Reaktionen

Types of Reactions

6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted tetrazolo[1,5-b]pyridazines. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry.

Wissenschaftliche Forschungsanwendungen

6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine involves the reactivity of the azido group and the tetrazole ring. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable intermediates in various chemical processes. The tetrazole ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in diverse applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine is unique due to the presence of both azido and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

49847-61-2

Molekularformel

C6H6N8

Molekulargewicht

190.17 g/mol

IUPAC-Name

6-azido-7,8-dimethyltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C6H6N8/c1-3-4(2)6-9-12-13-14(6)10-5(3)8-11-7/h1-2H3

InChI-Schlüssel

QVYFEDRKUDUAEP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=NN=NN2N=C1N=[N+]=[N-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.